Trantelinium bromide
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Overview
Description
Trantelinium bromide is an anticholinergic and spasmolytic drug primarily used for the treatment of gastric ulcers . It is known for its ability to inhibit the action of acetylcholine, thereby reducing spasms in the gastrointestinal tract.
Preparation Methods
Synthetic Routes and Reaction Conditions: Trantelinium bromide can be synthesized through a series of chemical reactions involving the combination of specific organic compounds under controlled conditions. One common method involves the reaction of n-butylbromide with tributylamine in acetonitrile under reflux conditions . The resulting solution is then cooled and mixed with water to precipitate the this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under precise temperature and pressure conditions to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: Trantelinium bromide undergoes various chemical reactions, including:
Oxidation: In the presence of strong oxidizing agents, this compound can be oxidized to form different products.
Reduction: It can be reduced using reducing agents to yield specific derivatives.
Substitution: this compound can participate in substitution reactions where the bromide ion is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds.
Scientific Research Applications
Trantelinium bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: Studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Investigated for its potential use in treating various gastrointestinal disorders and other medical conditions.
Industry: Employed in the production of pharmaceuticals and other chemical products.
Mechanism of Action
Trantelinium bromide exerts its effects by acting as an antagonist of the muscarinic acetylcholine receptor . This inhibition of acetylcholine reduces spasms in the gastrointestinal tract and provides relief from symptoms associated with gastric ulcers. The molecular targets and pathways involved include the parasympathetic nervous system and the inhibition of acetylcholine-mediated responses.
Comparison with Similar Compounds
Ipratropium bromide: Another anticholinergic drug used for respiratory conditions.
Atropine: A well-known anticholinergic agent used in various medical applications.
Uniqueness: Trantelinium bromide is unique in its specific application for gastric ulcers and its particular chemical structure, which provides distinct pharmacological properties compared to other anticholinergic compounds.
Properties
CAS No. |
4047-34-1 |
---|---|
Molecular Formula |
C23H26BrNO3 |
Molecular Weight |
444.4 g/mol |
IUPAC Name |
[(1S,5R)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] 9H-xanthene-9-carboxylate;bromide |
InChI |
InChI=1S/C23H26NO3.BrH/c1-24(2)15-11-12-16(24)14-17(13-15)26-23(25)22-18-7-3-5-9-20(18)27-21-10-6-4-8-19(21)22;/h3-10,15-17,22H,11-14H2,1-2H3;1H/q+1;/p-1/t15-,16+,17?; |
InChI Key |
TYLUYQCKBXQXDS-NDRUTXPUSA-M |
SMILES |
C[N+]1(C2CCC1CC(C2)OC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35)C.[Br-] |
Isomeric SMILES |
C[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35)C.[Br-] |
Canonical SMILES |
C[N+]1(C2CCC1CC(C2)OC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35)C.[Br-] |
Synonyms |
8-methyltropinium bromide xanthene-9- carboxylate Gastrixon trantelinium bromide |
Origin of Product |
United States |
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